Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is a compound that is often used as a pharmaceutical intermediate . It is known to be used in the synthesis of derivatives for the treatment of various diseases .
Synthesis Analysis
The synthesis of Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside involves the use of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate . The reaction is carried out at 25°C for 0.5h . It’s also noted that the reaction of 2 with benzyl alcohol generated by the degradation of 2 and/or 3 can form this compound .Molecular Structure Analysis
The molecular structure of Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is represented by the linear formula C41H42O5S . Its molecular weight is 646.85 .Chemical Reactions Analysis
Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is used as a glycosyl donor in carbohydrate synthesis . It is also known to react with benzyl alcohol generated by the degradation of 2 and/or 3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has an optical activity of [α]22/D +11.0°, c = 1% in chloroform . The melting point is between 64-69 °C .Scientific Research Applications
-
Voglibose/Dapagliflozin Intermediate
-
Glucosylation Reactions
-
Induction of Gene Expression
-
Carbohydrate Synthesis
-
Synthesis of Glycosyl Chlorides
-
Building Blocks for Carbohydrate Derivatives
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-benzylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42O5S/c1-6-16-32(17-7-1)26-42-30-37-38(43-27-33-18-8-2-9-19-33)39(44-28-34-20-10-3-11-21-34)40(45-29-35-22-12-4-13-23-35)41(46-37)47-31-36-24-14-5-15-25-36/h1-25,37-41H,26-31H2/t37-,38+,39+,40-,41+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGXUYMYRDMAFA-RSGFCBGISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447903 |
Source
|
Record name | Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside | |
CAS RN |
210358-01-3 |
Source
|
Record name | Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.